2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibromo-substituted phenyl ring, a pyridine moiety, and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of 4-methylphenylamine to obtain 2,6-dibromo-4-methylphenylamine. This intermediate is then reacted with acetohydrazide under controlled conditions to form the desired hydrazide derivative. The final step involves the condensation of the hydrazide with pyridine-3-carbaldehyde to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide involves its interaction with molecular targets through its functional groups. The dibromo-substituted phenyl ring and pyridine moiety can form specific interactions with enzymes or receptors, leading to modulation of their activity. The acetohydrazide group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2-[(2,6-Dichloro-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide
- 2-[(2,6-Difluoro-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide lies in its dibromo substitution, which imparts distinct chemical reactivity and potential biological activity compared to its chloro- and fluoro-substituted analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C15H14Br2N4O |
---|---|
Molecular Weight |
426.11 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H14Br2N4O/c1-10-5-12(16)15(13(17)6-10)19-9-14(22)21-20-8-11-3-2-4-18-7-11/h2-8,19H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
WTVYEQUVJVUIAF-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CN=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CN=CC=C2)Br |
Origin of Product |
United States |
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